molecular formula C14H18N2O2 B8111589 2-(4-Methoxyphenyl)-2,7-diazaspiro[4.4]nonan-3-one

2-(4-Methoxyphenyl)-2,7-diazaspiro[4.4]nonan-3-one

Cat. No.: B8111589
M. Wt: 246.30 g/mol
InChI Key: KAUTWTYZWIJYKM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2,7-diazaspiro[4.4]nonan-3-one is a spirocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. The spirocyclic framework is known for its rigidity and three-dimensional structure, which can impart significant biological activity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2,7-diazaspiro[4.4]nonan-3-one typically involves the cycloaddition reactions of nitrile imines with arylidenethiohydantoins. These reactions are carried out under controlled conditions to ensure the formation of the desired spirocyclic structure . The reaction conditions often include the use of hydrazonyl chlorides to generate nitrile imines in situ, which then react with the dipolarophilic units in arylidenethiohydantoins .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2,7-diazaspiro[4.4]nonan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)-2,7-diazaspiro[4.4]nonan-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-2,7-diazaspiro[4.4]nonan-3-one is unique due to the presence of the methoxyphenyl group, which can impart additional biological activity and specificity to the compound. This differentiates it from other spirocyclic compounds and makes it a valuable molecule for research and development.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2,7-diazaspiro[4.4]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-18-12-4-2-11(3-5-12)16-10-14(8-13(16)17)6-7-15-9-14/h2-5,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUTWTYZWIJYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3(CCNC3)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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